molecular formula C14H23N B1488255 (3,3-Dimethylbutan-2-yl)[(4-methylphenyl)methyl]amine CAS No. 1566379-09-6

(3,3-Dimethylbutan-2-yl)[(4-methylphenyl)methyl]amine

Cat. No.: B1488255
CAS No.: 1566379-09-6
M. Wt: 205.34 g/mol
InChI Key: JJMHVNVYEWDQKS-UHFFFAOYSA-N
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Description

(3,3-Dimethylbutan-2-yl)[(4-methylphenyl)methyl]amine is a chemical compound that belongs to the class of amines. It is known for its applications in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethylbutan-2-yl)[(4-methylphenyl)methyl]amine typically involves the reaction of 3,3-dimethylbutan-2-ylamine with 4-methylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The use of continuous flow reactors is also common to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethylbutan-2-yl)[(4-methylphenyl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amine oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted amines depending on the electrophile used.

Scientific Research Applications

(3,3-Dimethylbutan-2-yl)[(4-methylphenyl)methyl]amine is used in a wide range of scientific research applications:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a potential therapeutic agent in drug development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3,3-Dimethylbutan-2-yl)[(4-methylphenyl)methyl]amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3,3-Dimethylbutan-2-yl)amine: A simpler amine with similar structural features.

    (4-Methylphenyl)methylamine: Another amine with a similar aromatic substituent.

Uniqueness

(3,3-Dimethylbutan-2-yl)[(4-methylphenyl)methyl]amine is unique due to its combination of both aliphatic and aromatic substituents, which confer distinct chemical and physical properties. This dual nature allows it to participate in a wider range of chemical reactions and makes it suitable for diverse applications in research and industry.

Properties

IUPAC Name

3,3-dimethyl-N-[(4-methylphenyl)methyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N/c1-11-6-8-13(9-7-11)10-15-12(2)14(3,4)5/h6-9,12,15H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMHVNVYEWDQKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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